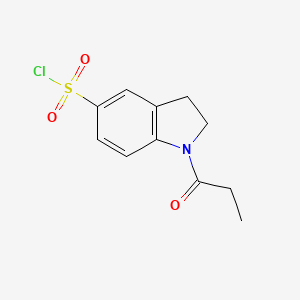

1-Propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride

CAS No.: 868963-99-9

Cat. No.: VC2465845

Molecular Formula: C11H12ClNO3S

Molecular Weight: 273.74 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 868963-99-9 |

|---|---|

| Molecular Formula | C11H12ClNO3S |

| Molecular Weight | 273.74 g/mol |

| IUPAC Name | 1-propanoyl-2,3-dihydroindole-5-sulfonyl chloride |

| Standard InChI | InChI=1S/C11H12ClNO3S/c1-2-11(14)13-6-5-8-7-9(17(12,15)16)3-4-10(8)13/h3-4,7H,2,5-6H2,1H3 |

| Standard InChI Key | WRGDULRLERROFA-UHFFFAOYSA-N |

| SMILES | CCC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)Cl |

| Canonical SMILES | CCC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)Cl |

Introduction

Chemical Identity and Physical Properties

1-Propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride is a crystalline solid with specific physicochemical properties that define its behavior in various chemical environments. The compound's identity is established through several standardized identifiers used in chemical research and industry.

Basic Identification Parameters

The compound is formally identified through multiple chemical nomenclature systems and unique identifiers as detailed in Table 1.

Table 1: Chemical Identification Parameters

| Parameter | Value |

|---|---|

| IUPAC Name | 1-propanoyl-2,3-dihydroindole-5-sulfonyl chloride |

| CAS Registry Number | 868963-99-9 |

| Molecular Formula | C₁₁H₁₂ClNO₃S |

| Molecular Weight | 273.74 g/mol |

| InChI | InChI=1S/C11H12ClNO3S/c1-2-11(14)13-6-5-8-7-9(17(12,15)16)3-4-10(8)13/h3-4,7H,2,5-6H2,1H3 |

| InChIKey | WRGDULRLERROFA-UHFFFAOYSA-N |

| SMILES | CCC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)Cl |

The compound features several common synonyms in the chemical literature including 1-Propionylindoline-5-sulfonyl chloride .

Structural Characteristics

The compound consists of a 2,3-dihydro-1H-indole (indoline) core structure with two key functional groups: a propionyl (propanoyl) group attached to the nitrogen atom at position 1, and a sulfonyl chloride group at position 5 of the aromatic ring . This combination of functional groups contributes to the compound's chemical reactivity, particularly the sulfonyl chloride moiety which readily participates in nucleophilic substitution reactions.

-

The indoline heterocyclic core (a bicyclic structure with a benzene ring fused to a five-membered nitrogen-containing ring)

-

The propionyl acyl group (CH₃CH₂C=O) at the N-1 position

-

The sulfonyl chloride functionality (-SO₂Cl) at the C-5 position

Chemical Reactivity and Applications

The unique structural features of 1-Propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride give rise to specific chemical behaviors that make it valuable in various applications.

Reactivity Profile

The compound's reactivity is primarily determined by two key functional groups:

-

Sulfonyl Chloride Group: This highly reactive functional group readily undergoes nucleophilic substitution reactions with nucleophiles such as alcohols, amines, and thiols. These reactions typically produce sulfonamides, sulfonate esters, or sulfonate salts depending on the nucleophile.

-

Propionyl Group: The acyl functionality can participate in various transformations including reduction, nucleophilic addition, and condensation reactions.

Applications in Chemical Synthesis

1-Propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride serves as a valuable intermediate in organic synthesis, particularly for the preparation of:

-

Pharmaceutical Intermediates: The compound can be used as a building block in the synthesis of drug candidates, particularly those containing sulfonamide functional groups.

-

Chemical Probes: The reactive sulfonyl chloride group allows for selective labeling or modification of biomolecules through site-specific conjugation.

-

Specialty Chemicals: It is categorized as a specialty chemical with applications in advanced material synthesis.

The search results suggest that sulfonyl chlorides like this compound can participate in photoredox-catalyzed reactions. For instance, one study reported "an unprecedented visible-light-induced photoredox-catalyzed reaction of linear 1,5-dienes with sulfonyl chlorides via regioselective cyclization" , indicating potential applications in modern synthetic methods.

| Supplier | Catalog/Part Number | Package Size | Product Form |

|---|---|---|---|

| Vulcanchem | VC2465845 | Various | Solid |

| Matrix Scientific | MAT113930494 | Various | Solid |

| Aladdin Scientific | ALA-P379079-500mg | 500 mg | Solid |

| Santa Cruz Biotechnology | Not specified | Not specified | Solid |

Analytical Characterization

Analytical methods for characterizing 1-Propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride include standard spectroscopic and chromatographic techniques used in organic chemistry.

Spectroscopic Identification

While the search results don't provide specific spectral data for 1-Propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride, related compounds with similar structural features have been characterized using:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structure confirmation

-

Mass Spectrometry: Provides molecular weight confirmation and fragmentation pattern analysis

-

Infrared Spectroscopy: Useful for identifying characteristic functional groups such as the sulfonyl chloride (S=O stretching) and carbonyl (C=O stretching) moieties

Research Contexts and Future Directions

1-Propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride belongs to a broader class of functionalized indole derivatives, which have significant importance in medicinal chemistry and materials science.

Related Research Fields

The compound may find applications in several ongoing research areas:

-

Medicinal Chemistry: Indole-based compounds are prevalent in drug discovery, with applications ranging from anti-inflammatory to anticancer agents.

-

Chemical Biology: The reactive sulfonyl chloride group enables specific labeling of biological molecules for mechanistic studies.

-

Materials Science: Functionalized indoles contribute to the development of novel materials with specific physical or chemical properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume